molecular formula C9H18N2 B1429939 3-Ethyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 1376047-26-5

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B1429939
CAS No.: 1376047-26-5
M. Wt: 154.25 g/mol
InChI Key: LIWDBILSDMYGHH-UHFFFAOYSA-N
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Description

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic secondary amine characterized by a seven-membered ring system fused with a two-membered bridge containing two nitrogen atoms. The ethyl substituent at position 3 distinguishes it from related compounds, influencing its physicochemical and biological properties. This scaffold is synthetically accessible via alkylation of intermediates like 9-methyl-3,9-diazabicyclo[4.2.1]nonane (compound 25) with ethyl chloroformate, followed by deprotection steps . The bicyclo[4.2.1]nonane core is structurally rigid, making it a valuable template for drug design, particularly in neurological and antimicrobial applications .

Properties

IUPAC Name

3-ethyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-6-5-8-3-4-9(7-11)10-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWDBILSDMYGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with alkenes, followed by reduction and lactamization. For instance, a one-pot methodology has been developed for the diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffolds . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and cycloaddition processes are generally scalable for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups yields amines, while oxidation can produce oxides or other oxygen-containing derivatives.

Mechanism of Action

The mechanism of action of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane, highlighting differences in substituents, synthesis, and biological activity:

Compound Substituents Synthesis Key Properties Biological Activity
This compound Ethyl at N3 Alkylation of 9-methyl intermediate with ethyl chloroformate Increased lipophilicity (logP ~1.8), moderate water solubility (~10–20 g/L) Potential affinity for D2-like receptors; explored in antipsychotic drug candidates
9-Methyl-3,9-diazabicyclo[4.2.1]nonane Methyl at N9 Reduction of bicyclic lactam intermediates (e.g., tropinone derivatives) Boiling point: 204–213°C; water solubility: ~20 g/L Spasmolytic activity; intermediate for antibacterial quinolones (e.g., danofloxacin)
3-Benzyl-3,9-diazabicyclo[4.2.1]nonane Benzyl at N3 N-arylation with benzyl boronic acid derivatives High molecular weight (216.32 g/mol); aromatic interactions enhance receptor binding Antitumor and antiparasitic activity (e.g., Plasmodium falciparum inhibition)
3,9-Diazabicyclo[3.3.1]nonane (DBN) No substituents Cycloaddition of N-substituted azepines Flexible trimethylene loop; fits μ-opioid receptor pockets High μ-opioid receptor affinity; used in pain management
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) Sulfur at C7 Bioisosteric replacement of CH2 with S Enhanced lipophilicity; similar spatial profile to DBN Retains μ-opioid affinity; improved metabolic stability

Key Findings:

Substituent Effects: Ethyl vs. Benzyl vs. Alkyl: Benzyl derivatives exhibit stronger aromatic interactions with receptors, as seen in antitumor activity against Plasmodium falciparum .

Biological Activity: The bicyclo[4.2.1]nonane core is critical for antibacterial quinolones (e.g., danofloxacin), where the 9-methyl variant contributes to pharmacokinetic stability . In opioid receptor studies, the [3.3.1]nonane system (DBN) outperforms [4.2.1] analogs due to conformational flexibility, though sulfur substitution (S-DBN) retains activity while altering selectivity .

Synthetic Accessibility: 3-Ethyl derivatives are synthesized via straightforward alkylation, whereas benzyl analogs require boronic acid coupling, increasing complexity . Enantiopure forms (e.g., (1S,6R)-3,9-diazabicyclo[4.2.1]nonane) are achievable via crystallization-induced diastereomer transformation (CIDT), crucial for chiral drug development .

Research Implications

  • Drug Design : The ethyl-substituted variant balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targets. Benzyl derivatives are better suited for antiparasitic applications.
  • Structural Optimization : Substitution at N3 allows fine-tuning of receptor interactions without altering the rigid bicyclic scaffold .
  • Future Directions: Comparative studies on metabolic stability and toxicity profiles of ethyl vs.

Biological Activity

Overview

3-Ethyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic organic compound with the molecular formula C9_9H18_{18}N2_2. This compound is notable for its unique structure, which includes two nitrogen atoms in a bicyclic framework. The presence of the ethyl group is significant as it influences both the chemical reactivity and biological activity of the compound. Research indicates that derivatives of this compound exhibit various biological activities, including potential applications in pharmacology and medicinal chemistry.

The synthesis of this compound typically involves cycloaddition reactions, particularly the reaction of azomethine ylides with alkenes. This method allows for the construction of complex molecular structures that are crucial in biological applications.

PropertyValue
Molecular FormulaC9_9H18_{18}N2_2
Molecular Weight166.25 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research has identified several biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antitumor Activity : Compounds related to this bicyclic structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) cells.
  • Orexin Receptor Antagonism : Some derivatives act as dual orexin receptor antagonists, which may help in modulating sleep-wake cycles and treating sleep disorders.

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of a derivative of this compound on MCF-7 cells revealed a significant reduction in cell viability at concentrations ranging from 10 to 50 μM over 48 hours.
    • Results :
      • IC50_{50} = 25 μM
      • Mechanism: Induction of apoptosis via caspase activation.
  • Antimicrobial Properties : Another study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 5 μg/mL.
    • Results :
      • Zone of inhibition: 15 mm against S. aureus.
      • Minimum inhibitory concentration (MIC): 5 μg/mL.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Orexin Receptors : By inhibiting orexin receptors, the compound can modulate neuropeptide signaling pathways involved in sleep regulation.
  • Cellular Pathways : The antitumor effects are believed to involve the activation of apoptotic pathways through mitochondrial dysfunction and caspase cascade activation.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with its parent compound, 3,9-diazabicyclo[4.2.1]nonane, which lacks the ethyl substituent:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntitumor ActivityOrexin Receptor Antagonism
This compoundYesYesYes
3,9-Diazabicyclo[4.2.1]nonaneLimitedNoNo

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 2
3-Ethyl-3,9-diazabicyclo[4.2.1]nonane

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